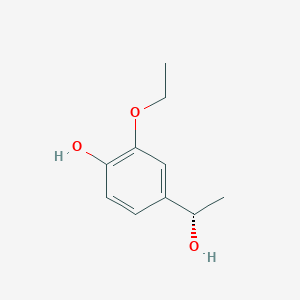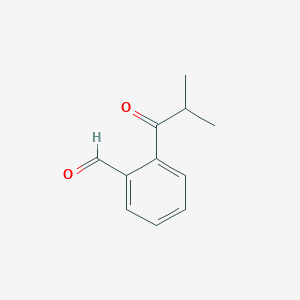![molecular formula C12H12F3NO B13611084 rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide: This compound belongs to the class of benzamides and features a cyclobutyl ring, a benzene ring, and a trifluoromethyl group. It is primarily used as a research tool in various biological and chemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide involves the reaction of 2-(trifluoromethyl)cyclobutanone with aniline in the presence of a catalyst. The reaction mixture is then purified to obtain the final product. The compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions: rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the effects of trifluoromethyl groups on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
作用机制
The mechanism of action of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity and subsequent biological responses.
相似化合物的比较
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide can be compared with other similar compounds, such as:
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]formamide: Features a formamide group, offering different reactivity and applications.
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]propionamide: Contains a propionamide group, providing unique chemical properties.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group with a benzamide structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H12F3NO |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-7-10(9)16-11(17)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,16,17)/t9-,10-/m1/s1 |
InChI 键 |
FGTTXIIHJBRFLE-NXEZZACHSA-N |
手性 SMILES |
C1C[C@H]([C@@H]1C(F)(F)F)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1CC(C1C(F)(F)F)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


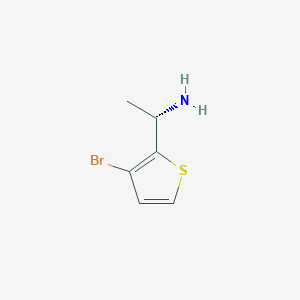
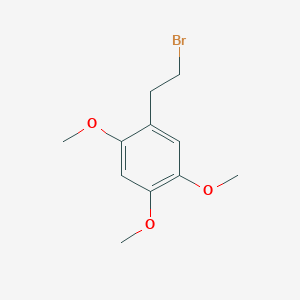
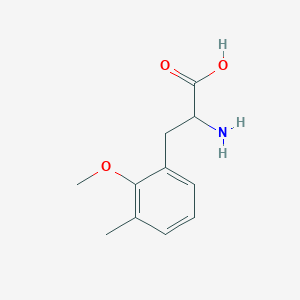
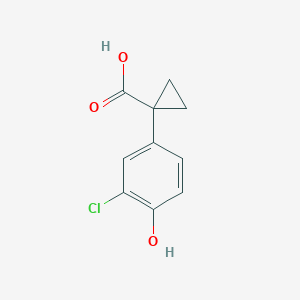
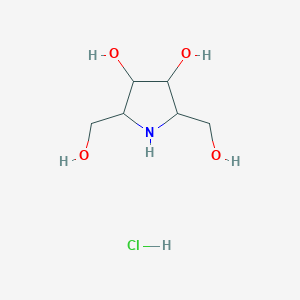
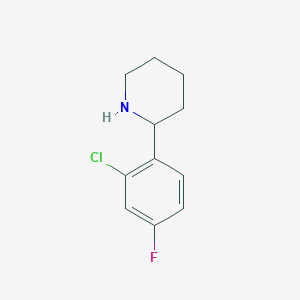
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
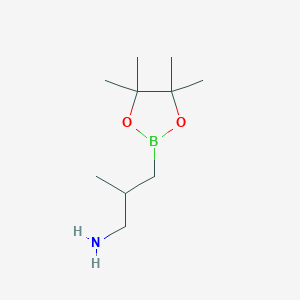
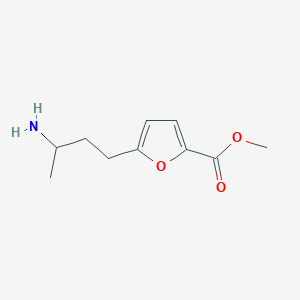
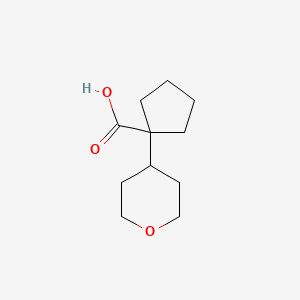
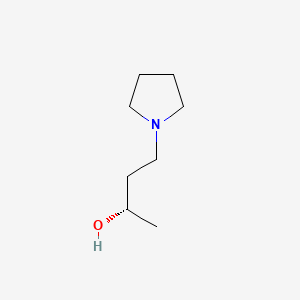
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
